molecular formula C28H31NO4 B14965149 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No.: B14965149
M. Wt: 445.5 g/mol
InChI Key: UCCSIPXIVDVBKJ-UHFFFAOYSA-N
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Description

1-{1-[(3,5-Dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with 3,5-dimethylphenol.

    Final Coupling: The final step involves coupling the isoquinoline derivative with a phenylethanone derivative under basic or acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,5-Dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce other functional groups within the molecule.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

1-{1-[(3,5-Dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Cellular Pathways: The compound can influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[(3,5-Dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one: This compound is unique due to its specific combination of functional groups and structural features.

    1-{1-[(3,5-Dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one: Similar compounds may include other isoquinoline derivatives, phenoxy derivatives, and methoxy derivatives.

Uniqueness

The uniqueness of 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone

InChI

InChI=1S/C28H31NO4/c1-19-12-20(2)14-23(13-19)33-18-25-24-17-27(32-4)26(31-3)16-22(24)10-11-29(25)28(30)15-21-8-6-5-7-9-21/h5-9,12-14,16-17,25H,10-11,15,18H2,1-4H3

InChI Key

UCCSIPXIVDVBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC)C

Origin of Product

United States

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